Aryl Bromide Cross‑Coupling Handle: Enabling Synthetic Utility Absent in the Non‑Halogenated Parent
The target compound contains a C(sp²)–Br bond at the pyridine 5‑position, creating a chemically addressable site for palladium‑catalysed cross‑coupling reactions (Suzuki‑Miyaura, Buchwald‑Hartwig) [1][2]. In contrast, the non‑brominated parent N,N-diethylnicotinamide (nikethamide, CAS 59‑26‑7) possesses only a C–H bond at the same position, rendering it inert under identical catalytic conditions. While direct coupling yields for the title compound have not been published in the open literature, the class of 5‑bromonicotinamides is documented to undergo efficient Suzuki couplings, enabling introduction of aryl, heteroaryl, and alkenyl diversity at this position [1]. This functional handle is the single most critical differentiator for procurement when compound elaboration via C–C bond formation is the experimental objective.
| Evidence Dimension | Aryl halide functionality enabling catalytic cross‑coupling |
|---|---|
| Target Compound Data | C–Br bond present; amenable to Pd‑catalysed cross‑coupling (class‑level evidence) |
| Comparator Or Baseline | N,N‑Diethylnicotinamide: C–H bond at 5‑position; no cross‑coupling reactivity |
| Quantified Difference | Qualitative: reactive (target) vs. unreactive (comparator) under standard cross‑coupling conditions |
| Conditions | Pd(PPh₃)₄ or Pd(dppf)Cl₂, K₂CO₃, DMF/H₂O, 80–100 °C (typical Suzuki conditions for 5‑bromonicotinamides) |
Why This Matters
A user requiring late‑stage diversification of the pyridine 3‑carboxamide scaffold cannot use the non‑brominated analog; the bromine atom is the sole entry point for modular molecular elaboration.
- [1] Biava, M. et al. (2004) ‘Suzuki coupling on 5‑bromonicotinamide scaffold for combinatorial library synthesis.’ Journal of Combinatorial Chemistry, referenced in ChemWhat Database entry for 5‑Bromo‑N‑(m‑tolyl)nicotinamide (2025). View Source
- [2] Kuujia Product Page; 5‑Bromo‑N,N‑diethylnicotinamide – Cross‑coupling applications. Kuujia (2025). View Source
